(2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16ClFN8O3 and its molecular weight is 482.86. The purity is usually 95%.
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Biological Activity
The compound (2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H16ClFN8O3 with a molecular weight of approximately 482.86 g/mol. The structure includes a triazolo-pyrimidine moiety linked to a piperazine ring and substituted with a chloro-nitrophenyl group, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H16ClFN8O3 |
Molecular Weight | 482.86 g/mol |
Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the indole and triazole moieties suggests that it may influence various biochemical pathways related to:
- Antiviral Activity : Compounds containing triazole rings have demonstrated efficacy against viral infections by inhibiting viral replication.
- Anticancer Effects : The structural components suggest potential interaction with microtubules, which are crucial for cell division and proliferation.
- Anti-inflammatory Properties : The nitro group may enhance anti-inflammatory responses through modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
Research has indicated that modifications in the substituents on the triazole or phenyl rings can significantly alter the biological potency of similar compounds. For instance, studies have shown that fluorination at specific positions can enhance the activity against certain cancer cell lines while maintaining selectivity towards non-cancerous cells .
Key Findings from SAR Studies:
- Fluorinated Phenyl Groups : The presence of fluorine in the phenyl ring has been linked to increased lipophilicity and improved cellular uptake.
- Piperazine Modifications : Alterations in the piperazine structure can lead to variations in receptor binding affinity and specificity.
- Triazole Variants : Different triazole derivatives exhibit distinct biological profiles, suggesting that careful selection of substituents can optimize therapeutic effects .
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that triazolo-pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines including breast and lung cancer cells. The mechanism was attributed to induction of apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Research highlighted that similar compounds showed potent antibacterial activity against resistant strains such as MRSA, outperforming traditional antibiotics in certain assays .
- Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have shown promise in stabilizing microtubules and reducing tau pathology, indicating potential for treating Alzheimer's disease .
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN8O3/c22-17-6-5-15(31(33)34)11-16(17)21(32)29-9-7-28(8-10-29)19-18-20(25-12-24-19)30(27-26-18)14-3-1-13(23)2-4-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWOXYKWWWKHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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